molecular formula C31H34N2O6 B11598774 3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11598774
M. Wt: 530.6 g/mol
InChI Key: NNWMFSOQZGQOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within cells. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .

Properties

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H34N2O6/c1-6-39-25-13-11-18(17-27(25)36-3)19-15-23-28(24(34)16-19)29(33-22-10-8-7-9-21(22)32-23)20-12-14-26(35-2)31(38-5)30(20)37-4/h7-14,17,19,29,32-33H,6,15-16H2,1-5H3

InChI Key

NNWMFSOQZGQOOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C(=C(C=C5)OC)OC)OC)C(=O)C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.